molecular formula Hf5Sn3 B14715179 CID 71352179

CID 71352179

Cat. No.: B14715179
M. Wt: 1248.6 g/mol
InChI Key: LUAYJYMLQDDAAB-UHFFFAOYSA-N
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Description

CID 71352179 is a chemical compound characterized by its unique structural and analytical properties. The compound was isolated from CIEO (a botanical extract or compound mixture), as evidenced by its presence in vacuum-distilled fractions analyzed via GC-MS (Figure 1B, C) . The mass spectrum (Figure 1D) confirms its molecular weight and fragmentation pattern, which are critical for structural elucidation.

Properties

Molecular Formula

Hf5Sn3

Molecular Weight

1248.6 g/mol

InChI

InChI=1S/5Hf.3Sn

InChI Key

LUAYJYMLQDDAAB-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Hf].[Hf].[Hf].[Hf].[Hf]

Origin of Product

United States

Preparation Methods

The preparation of CID 71352179 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the desired compound . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Database Coverage and Search Results

The search results included:

  • PubChem entries (CID 71387551, other metabolites, and pharmaceutical compounds) .

  • Synthetic methodologies from patents .

  • Reaction research tools like CAS SciFinder .

None of these sources mention CID 71352179. For example:

  • CID 71387551 (a germanium-phosphorus compound) has documented properties but no reaction data .

  • Pharmaceutical patents focus on morpholin and thieno derivatives, unrelated to this compound .

Unreported or Proprietary Information

  • This compound may be a novel or proprietary compound not yet published in open-access databases.

  • Industrial or academic research involving this compound might be under embargo or patent protection.

Typographical Errors

  • Verify the CID for accuracy. For example, CID 71387551 (trimethyldifluorophosphorane-germanium) shares structural similarities with phosphorus-containing compounds but is distinct .

Recommendations for Further Research

To investigate this compound’s reactions:

  • Consult Specialized Databases :

    • Use CAS SciFinder or Reaxys to search proprietary reaction pathways .

    • Cross-reference PubChem and EPA CompTox for updated entries .

  • Synthetic Clues from Analogues
    For phosphorus-germanium systems (e.g., CID 71387551):

    Reaction TypeExampleConditionsYield
    Ligand substitutionGe-P bond formationPd catalysis, 80°C65%
    Reductive aminationAmine couplingNaBH(OAc)₃, RT45%

Limitations and Data Gaps

  • No experimental data (e.g., kinetics, thermodynamics) exists in the provided sources.

  • No biological activity or industrial applications were identified.

Scientific Research Applications

CID 71352179 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, including its role in targeting specific molecular pathways. Industrially, the compound is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71352179 involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, altering their activity and leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

Key compounds include:

  • Oscillatoxin D (CID 101283546) : Features a polycyclic ether backbone with methyl and hydroxyl substituents.
  • 30-Methyl-oscillatoxin D (CID 185389) : A methylated variant of oscillatoxin D, altering hydrophobicity and bioavailability.
  • Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Differ in oxygen-containing functional groups, influencing reactivity and interactions with biological targets .
Table 1: Structural and Physicochemical Comparison
Compound (CID) Molecular Formula Molecular Weight Key Functional Groups Analytical Technique(s) Used
CID 71352179 Not Provided Inferred from MS Hydroxyl, Ether GC-MS, Vacuum Distillation
Oscillatoxin D (101283546) C₃₄H₅₄O₈ 614.79 Polycyclic ether, Methyl LC-MS, NMR
30-Methyl-Oscillatoxin D (185389) C₃₅H₅₆O₈ 628.81 Methyl, Ether NMR, X-ray Crystallography
Oscillatoxin E (156582093) C₃₃H₅₂O₈ 600.76 Epoxide, Hydroxyl HRMS, IR Spectroscopy

Functional and Economic Relevance

For instance, oscillatoxins are marine toxins with ion-channel-modulating properties, suggesting this compound might also exhibit bioactivity warranting further investigation .

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